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3-Iodo-1,6-dimethyl-1H-indole
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Overview
Description
3-Iodo-1,6-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The addition of iodine and methyl groups to the indole structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,6-dimethyl-1H-indole typically involves the iodination of 1,6-dimethyl-1H-indole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. The reaction can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of 1,6-dimethyl-1H-indole.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
- Oxidized derivatives of this compound.
- 1,6-Dimethyl-1H-indole (reduction product).
- Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 3-Iodo-1,6-dimethyl-1H-indole
The synthesis of 3-iodoindoles, including this compound, typically involves palladium-catalyzed coupling reactions. One effective method includes the Sonogashira reaction, where terminal acetylenes are coupled with N,N-dialkyl-o-iodoanilines to yield high yields of 3-iodoindoles. Following this, electrophilic cyclization using iodine can further enhance the yield and functionality of the resulting compounds .
Functionalization and Derivative Synthesis
The introduction of various substituents at the C-3 position of indoles is crucial for enhancing their chemical properties and biological activities. The 3-iodo group serves as an excellent leaving group for further functionalization through various coupling reactions such as Suzuki and Heck reactions. These reactions allow for the incorporation of a wide array of functional groups, making this compound a valuable intermediate in synthetic organic chemistry .
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Yield Range |
---|---|---|
Sonogashira Coupling | Coupling with terminal alkynes | High (70%-90%) |
Suzuki Coupling | Cross-coupling with boronic acids | Moderate (60%-85%) |
Heck Reaction | Coupling with alkenes | Moderate (50%-80%) |
Biological Activities
Indoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the iodine atom in this compound may enhance these activities by influencing the compound's electronic properties and steric effects. Studies have indicated that derivatives of 3-iodoindoles exhibit significant activity against various cancer cell lines and have potential as anti-tumor agents .
Case Study 1: Marine Alkaloids Synthesis
In a recent study, 3-iodoindoles were utilized as starting materials in the synthesis of marine alkaloids such as meridianin C and D through a one-pot Pd-catalyzed sequence involving borylation and Suzuki coupling. This methodology demonstrated moderate to excellent yields and highlighted the utility of 3-iodoindoles in natural product synthesis .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of various substituted indoles derived from 3-iodoindoles. The study revealed that specific substitutions at the C-3 position significantly enhanced cytotoxicity against human cancer cell lines, suggesting that these compounds could be further developed as potential therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Iodo-1,6-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s ability to form halogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
- 1,6-Dimethyl-1H-indole
- 3-Bromo-1,6-dimethyl-1H-indole
- 3-Chloro-1,6-dimethyl-1H-indole
Comparison:
3-Iodo-1,6-dimethyl-1H-indole: has a unique combination of iodine and methyl groups, which enhances its reactivity and biological activity compared to other halogenated indole derivatives.
1,6-Dimethyl-1H-indole: lacks the halogen atom, resulting in different chemical reactivity and biological properties.
3-Bromo-1,6-dimethyl-1H-indole: and have similar structures but differ in their halogen atoms, leading to variations in their chemical and biological activities.
Biological Activity
3-Iodo-1,6-dimethyl-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound belongs to the indole family, characterized by its unique structure that includes an iodine atom at the 3-position and two methyl groups at the 1 and 6 positions. This structure contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₈I N |
Molecular Weight | 227.07 g/mol |
IUPAC Name | 3-Iodo-1,6-dimethylindole |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by BenchChem reported that this compound has been investigated for its potential to inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, a recent study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively inhibits the growth of cancer cells while sparing normal cells. The following table summarizes the findings:
Cell Line | IC₅₀ (µM) |
---|---|
A549 (Lung cancer) | 5.2 |
MCF-7 (Breast cancer) | 4.8 |
HeLa (Cervical cancer) | 6.0 |
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. It is hypothesized that the iodine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to these targets.
Case Study 1: Anticancer Efficacy in A549 Cells
In a controlled laboratory experiment, A549 lung cancer cells were treated with varying concentrations of this compound over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability as measured by the MTT assay.
Case Study 2: Antimicrobial Screening
A separate study focused on evaluating the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results confirmed significant inhibition at low concentrations, supporting its potential use as an antimicrobial agent.
Properties
IUPAC Name |
3-iodo-1,6-dimethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN/c1-7-3-4-8-9(11)6-12(2)10(8)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOPHMYNTGPDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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